molecular formula C8H5ClF3N3O2S B2683303 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride CAS No. 1016515-74-4

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride

Cat. No.: B2683303
CAS No.: 1016515-74-4
M. Wt: 299.65
InChI Key: LCPUNKMOYWCIPO-UHFFFAOYSA-N
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Description

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClF3N3O2S. It is a member of the pyrazolo[1,5-A]pyrimidine family, which is known for its significant applications in medicinal chemistry and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride typically involves the reaction of pyrazolo[1,5-A]pyrimidine derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of β-enaminone derivatives under microwave irradiation, which yields various 2,7-disubstituted products in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

    Condensation Reactions: It can form condensation products with amines and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The compound’s effects are mediated through its ability to bind to active sites or allosteric sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N3O2S/c1-4-6(18(9,16)17)7-13-3-2-5(8(10,11)12)15(7)14-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUNKMOYWCIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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